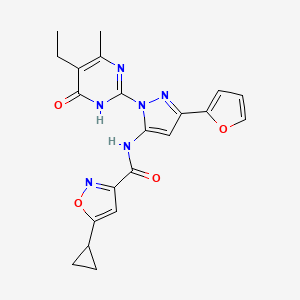![molecular formula C26H25N3O2 B2353815 4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 694488-88-5](/img/structure/B2353815.png)
4-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings would likely contribute to the rigidity of the molecule, while the phenyl and 2-methylphenoxyethyl groups could potentially add some flexibility .Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the benzimidazole and pyrrolidinone rings, as well as the phenyl and 2-methylphenoxyethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups could potentially affect its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
- A study by Salahuddin et al. (2017) synthesized benzimidazole derivatives showing significant antimicrobial activity against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus, indicating potential applications in combating microbial infections (Salahuddin et al., 2017).
Cancer Treatment
- Research on benzimidazole-based PARP inhibitors, including a compound identified for clinical trials, shows promise in cancer treatment by exhibiting high potency against PARP enzymes and effectiveness in cancer models (Penning et al., 2009).
DNA Interaction and Cytotoxicity
- New benzimidazole copper(II) complexes have been synthesized, showing the ability to bind DNA through an intercalative mode and demonstrating substantial in vitro cytotoxic effect against cancer cell lines, suggesting applications in cancer therapy and as potential anticancer agents (Paul et al., 2015).
Molecular Docking and Anti-cancer Activity
- A detailed study on the anti-cancer properties of benzimidazole derivatives, using density functional theory and molecular docking, indicated these compounds exhibit potential anti-cancer activity, with one compound showing the best binding affinity to the EGFR binding pocket, highlighting their role in anti-cancer drug development (Karayel, 2021).
Properties
IUPAC Name |
4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-9-5-8-14-24(19)31-16-15-28-23-13-7-6-12-22(23)27-26(28)20-17-25(30)29(18-20)21-10-3-2-4-11-21/h2-14,20H,15-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSDBPRTKMTYKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)
![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)
![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)

![4-{[1-{2-[(2,3-dimethoxybenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2353744.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2353745.png)
![Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate](/img/structure/B2353748.png)

![6-Chloro-2-[5-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2353751.png)

![2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2353755.png)
